molecular formula C14H24N4 B11791572 1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine

1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine

Cat. No.: B11791572
M. Wt: 248.37 g/mol
InChI Key: BFDASPOXHDFWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a piperazine ring, a pyridine ring, and a propan-1-amine group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine typically involves multiple steps. One common method involves the reaction of 1-methyl-4-(6-nitropyridin-3-yl)piperazine with palladium on activated carbon in methanol. This reaction is carried out under an atmosphere of hydrogen gas at room temperature for several hours, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(6-aminopyridin-3-yl)piperazine
  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid

Uniqueness

1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring, pyridine ring, and propan-1-amine group makes it a versatile compound for various research applications .

Properties

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

1-[5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propan-1-amine

InChI

InChI=1S/C14H24N4/c1-4-13(15)12-9-11(2)14(16-10-12)18-7-5-17(3)6-8-18/h9-10,13H,4-8,15H2,1-3H3

InChI Key

BFDASPOXHDFWAW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.